

Dihydroxyacetone Phosphate: A Linchpin of Metabolism

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An In-depth Technical Guide on the Structure, Function, and Experimental Analysis of a Central Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of several fundamental biochemical pathways. As a three-carbon phosphorylated ketose, its structure belies the complexity of its roles, which extend from central carbon metabolism to the biosynthesis of lipids and the intricate processes of photosynthesis. This technical guide provides a comprehensive overview of the structure and multifaceted functions of DHAP. It further details quantitative data regarding its cellular concentrations and the kinetics of its associated enzymes, along with explicit experimental protocols for its quantification and the characterization of key enzymatic activities. Visualizations of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the logical and functional relationships surrounding this critical molecule.

Structure of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate is the phosphate ester of dihydroxyacetone.^[1] It is a key intermediate in numerous metabolic pathways. The structural and chemical properties of DHAP are summarized in the table below.

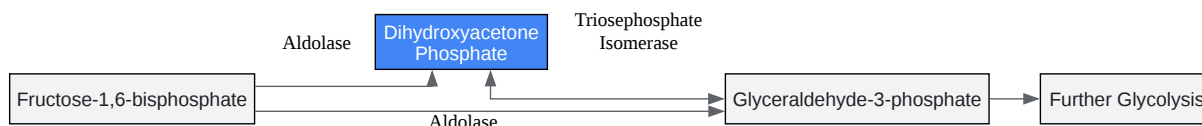
Property	Value
Chemical Formula	C ₃ H ₇ O ₆ P[1]
Molecular Weight	170.06 g/mol [1]
IUPAC Name	(3-hydroxy-2-oxopropyl) dihydrogen phosphate[2]
Synonyms	DHAP, Glycerone phosphate[1]
CAS Number	57-04-5[1]
Appearance	Solid[3]
Solubility	Soluble in water
InChI Key	GNGACRATGGDKBX-UHFFFAOYSA-N[2]
SMILES	OCC(=O)COP(O)(O)=O[2]

Core Functions of Dihydroxyacetone Phosphate in Metabolism

DHAP's central position in metabolism stems from its involvement in several key pathways that are fundamental to energy production, biosynthesis, and redox balance.

Glycolysis

In the glycolytic pathway, DHAP is one of the two three-carbon molecules produced from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[1][2] The other product is glyceraldehyde-3-phosphate (G3P). DHAP and G3P are isomers, and the enzyme triosephosphate isomerase rapidly interconverts them.[4][5] This isomerization is crucial as only G3P can proceed directly through the subsequent steps of glycolysis. Therefore, the conversion of DHAP to G3P ensures that all three carbons of the original glucose molecule can be utilized for energy production.[5]

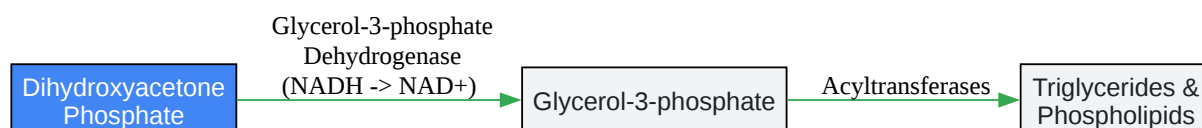


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Figure 1: Role of DHAP in Glycolysis.

Lipid Biosynthesis

DHAP is a critical precursor for the synthesis of lipids, particularly triglycerides and phospholipids.[6] It is reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that utilizes NADH.[1] Glycerol-3-phosphate provides the three-carbon backbone for the assembly of these essential lipid molecules. This pathway effectively links carbohydrate metabolism with lipid synthesis, allowing for the storage of excess energy from glucose as fat.[7]



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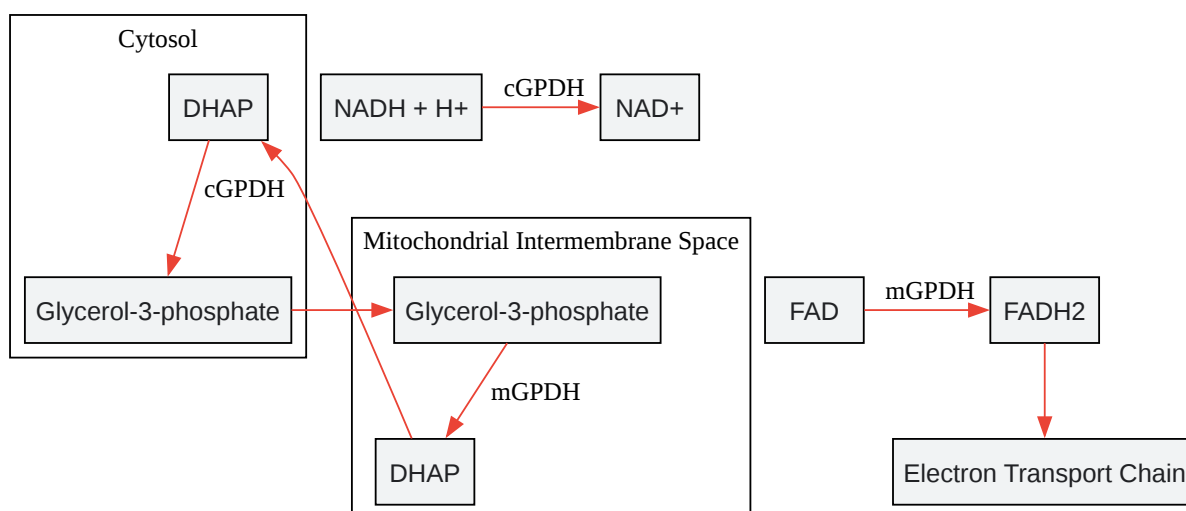
Figure 2: DHAP in Lipid Biosynthesis.

Calvin Cycle

In photosynthetic organisms, DHAP plays a crucial role in the Calvin cycle, the process of carbon fixation.[1] It is one of the products of the reduction of 1,3-bisphosphoglycerate. DHAP is then utilized in the regeneration of ribulose-1,5-bisphosphate, the molecule that accepts carbon dioxide.[1] A portion of the DHAP produced in the chloroplast is also exported to the cytoplasm, where it can be used for the synthesis of sucrose or enter glycolysis.[8]

Glycerol-3-Phosphate Shuttle

DHAP is a key component of the glycerol-3-phosphate shuttle, a mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[9] Cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD⁺. Glycerol-3-phosphate then diffuses into the intermembrane space of the mitochondria, where a mitochondrial glycerol-3-phosphate dehydrogenase oxidizes it back to DHAP, reducing FAD to FADH₂. FADH₂ then donates its electrons to the electron transport chain.[10][11]



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Figure 3: The Glycerol-3-Phosphate Shuttle.

Quantitative Data

Intracellular Concentrations

The intracellular concentration of DHAP can vary significantly depending on the cell type and metabolic state. Notably, DHAP levels are highly responsive to glucose availability.

Cell Type/Condition	DHAP Concentration	Reference
Human Red Blood Cells	Detectable, accumulates in TPI deficiency	[2]
HEK-293T cells (1 mM Glucose)	~10-fold lower than in 10 mM Glucose	[12]
HEK-293T cells (10 mM Glucose)	~10-fold higher than in 1 mM Glucose	[12]
Chlamydomonas (Dark)	Lower levels	[8]
Chlamydomonas (Light)	Higher levels	[8]

Enzyme Kinetics

The enzymes that metabolize DHAP have been extensively studied. The kinetic parameters for two of the key enzymes, triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, are summarized below.

Table 3.2.1: Kinetic Parameters of Triosephosphate Isomerase (TPI)

Organism	Substrate	K _m (mM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Trypanosoma brucei brucei	Dihydroxyacetone phosphate	1.2 ± 0.1	6.5 x 10 ⁴	-	[13]
Trypanosoma brucei brucei	Glyceraldehyde-3-phosphate	0.25 ± 0.05	3.7 x 10 ⁵	-	[13]
Unspecified	Dihydroxyacetone phosphate	-	-	4 x 10 ⁸	[14]

Table 3.2.2: Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase (GPDH)

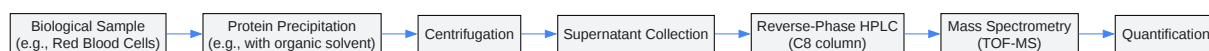
Organism/Enzyme	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	Reference
Human liver (HLGPDH)	Dihydroxyacetone phosphate	-	-	[11][15]
Saccharomyces kudriavzevii	Dihydroxyacetone phosphate	0.11 ± 0.01	1005 ± 27	[5]

Experimental Protocols

Quantification of Dihydroxyacetone Phosphate

This method allows for the sensitive and specific quantification of DHAP in biological samples, such as red blood cells.[2][9]

Workflow:



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Figure 4: Workflow for DHAP Quantification by HPLC-MS.

Detailed Methodology:

- Sample Preparation:
 - Collect biological samples (e.g., packed red blood cells) and store them appropriately (e.g., at -80°C).
 - For analysis, lyse the cells in a suitable buffer.
- Protein Precipitation:
 - Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate in a 1:3 or 1:4 ratio (lysate:solvent).

- Vortex vigorously to ensure thorough mixing and precipitation of proteins.
- Incubate on ice for at least 20 minutes.
- Centrifugation:
 - Centrifuge the samples at high speed (e.g., $>10,000 \times g$) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection:
 - Carefully collect the supernatant, which contains the metabolites, including DHAP.
- HPLC Separation:
 - Inject the supernatant onto a reverse-phase C8 HPLC column.
 - Use a mobile phase containing an ion-pairing reagent, such as tributylamine, to improve the retention and separation of the highly polar DHAP.^[2]
 - Employ a gradient elution with a suitable organic solvent (e.g., methanol or acetonitrile) to separate DHAP from other metabolites.
- Mass Spectrometry Detection:
 - Couple the HPLC system to a time-of-flight mass spectrometer (TOF-MS) for detection.
 - Operate the mass spectrometer in negative ion mode to detect the deprotonated DHAP molecule.
 - Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.
- Quantification:
 - Prepare a standard curve using known concentrations of a DHAP standard.
 - Quantify the amount of DHAP in the samples by comparing the peak areas to the standard curve.

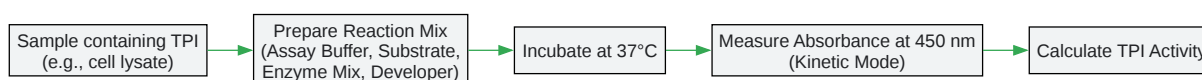
- An internal standard (e.g., a stable isotope-labeled version of DHAP) should be used to correct for variations in sample preparation and instrument response.

Enzyme Assays

This assay measures the activity of TPI by coupling the conversion of DHAP to G3P with the subsequent reduction of a substrate that can be monitored spectrophotometrically.^{[6][7]}

Principle: TPI converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. The G3P produced is then used in a reaction catalyzed by an enzyme mix that leads to the formation of a colored product with strong absorbance at 450 nm.

Workflow:



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Figure 5: Workflow for TPI Activity Assay.

Detailed Methodology:

- Reagent Preparation:
 - TPI Assay Buffer: Prepare a suitable buffer (e.g., as provided in a commercial kit or a standard biological buffer like Tris-HCl) at the optimal pH for the enzyme.
 - TPI Substrate: Prepare a solution of dihydroxyacetone phosphate in the assay buffer.
 - Enzyme Mix and Developer: These are typically proprietary components of commercial kits that contain the coupling enzymes and substrates for the colorimetric reaction.
 - NADH Standard: Prepare a standard solution of NADH for generating a standard curve.
- Sample Preparation:

- Prepare cell or tissue lysates by homogenization in ice-cold TPI Assay Buffer.
- Centrifuge the lysate to remove cellular debris and collect the supernatant.
- Assay Procedure:
 - Prepare a standard curve by adding known amounts of NADH to a series of wells in a 96-well plate.
 - Add the sample supernatant to other wells.
 - Prepare a reaction mix containing the TPI Assay Buffer, TPI Substrate, Enzyme Mix, and Developer.
 - Add the reaction mix to the wells containing the standards and samples.
 - Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode for 20-40 minutes at 37°C.
- Calculation:
 - Determine the rate of change in absorbance ($\Delta A_{450}/\text{min}$) from the linear portion of the kinetic curve.
 - Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which is proportional to the TPI activity.
 - Express the TPI activity in appropriate units (e.g., mU/mL or U/mg of protein).

This assay measures the activity of GPDH by monitoring the oxidation of NADH to NAD⁺ at 340 nm during the reduction of DHAP to glycerol-3-phosphate.[\[2\]](#)[\[10\]](#)

Principle: GPDH catalyzes the reduction of dihydroxyacetone phosphate to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GPDH activity.

Detailed Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer, such as triethanolamine (TEA) buffer, at the optimal pH for the enzyme (e.g., pH 7.5).
 - NADH Solution: Prepare a fresh solution of NADH in the assay buffer.
 - DHAP Solution: Prepare a solution of dihydroxyacetone phosphate in the assay buffer.
- Sample Preparation:
 - Prepare cell or tissue lysates by homogenization in an appropriate extraction buffer.
 - Centrifuge the lysate to remove insoluble material and collect the supernatant.
- Assay Procedure:
 - In a quartz cuvette, combine the assay buffer, NADH solution, and the sample supernatant.
 - Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow for temperature equilibration and to measure any background NADH oxidation.
 - Initiate the reaction by adding the DHAP solution to the cuvette and mix thoroughly.
 - Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculation:
 - Determine the rate of decrease in absorbance ($\Delta A_{340}/\text{min}$) from the initial linear portion of the reaction curve.
 - Use the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$) to calculate the rate of NADH oxidation.
 - Express the GPDH activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADH per minute under the specified

conditions. The activity can be normalized to the protein concentration of the sample.

Conclusion

Dihydroxyacetone phosphate is a molecule of central importance in biochemistry. Its simple structure belies its critical involvement in a wide array of metabolic processes that are fundamental to life. A thorough understanding of its structure, function, and the enzymes that govern its transformations is essential for researchers in metabolism, cell biology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate the roles of DHAP in health and disease.

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